molecular formula C21H23F2N5O3S2 B14980903 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

Cat. No.: B14980903
M. Wt: 495.6 g/mol
InChI Key: KNWPIRHTISGPPY-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, sulfonamide group, and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUORO-2-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the triazole derivative and a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Fluorinated Aromatic Rings: The fluorinated aromatic rings are incorporated through nucleophilic substitution reactions, where fluorinated benzene derivatives react with the triazole-sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the sulfonamide group.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides and triazoles.

    Medicine: Potential use as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The triazole ring and fluorinated aromatic rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
  • 2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-BROMO-2-METHYLPHENYL)ACETAMIDE

Uniqueness

The presence of fluorine atoms in 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUORO-2-METHYLPHENYL)ACETAMIDE enhances its lipophilicity and metabolic stability, making it potentially more effective in biological systems compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C21H23F2N5O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H23F2N5O3S2/c1-4-27-19(12-28(33(3,30)31)16-10-8-15(22)9-11-16)25-26-21(27)32-13-20(29)24-18-7-5-6-17(23)14(18)2/h5-11H,4,12-13H2,1-3H3,(H,24,29)

InChI Key

KNWPIRHTISGPPY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)F)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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